![molecular formula C13H11N3O6 B7773826 6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B7773826.png)
6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and nitro functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrimidinone core using nitric acid or a nitrating mixture.
Formation of the styryl group: This involves the Wittig reaction or Heck coupling to introduce the ethenyl group attached to the aromatic ring.
Hydroxylation and methoxylation: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like hydroxylamine and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium ethoxide, hydroxylamine.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation-reduction reactions. Its structural analogs may also serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, influencing the activity of target proteins. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, or cell proliferation.
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl group and have been studied for their biological activities.
Zingerone: This compound has a similar methoxyphenyl group and is known for its antioxidant properties.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: This compound also contains a methoxyphenyl group and is used in various chemical applications.
Uniqueness
6-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its structure provides opportunities for the development of new derivatives with enhanced properties for various applications.
属性
IUPAC Name |
4-hydroxy-2-[(Z)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6/c1-22-9-6-7(2-4-8(9)17)3-5-10-14-12(18)11(16(20)21)13(19)15-10/h2-6,17H,1H3,(H2,14,15,18,19)/b5-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKULJGDYAYBH-HYXAFXHYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
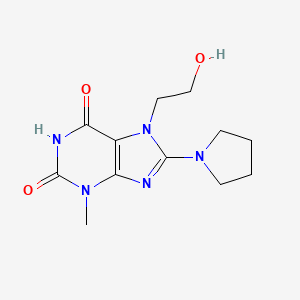
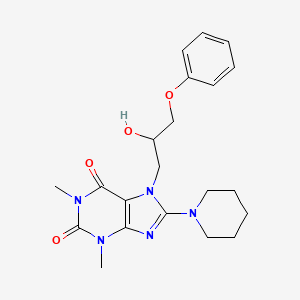
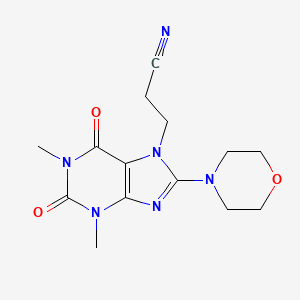
![7-[(Z)-3-chlorobut-2-enyl]-8-(cyclohexylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B7773777.png)
![7-[(Z)-3-chlorobut-2-enyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B7773779.png)
![8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/structure/B7773790.png)
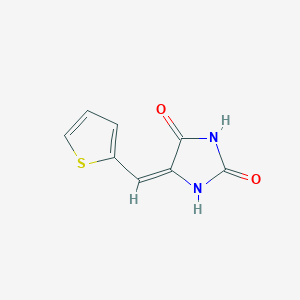
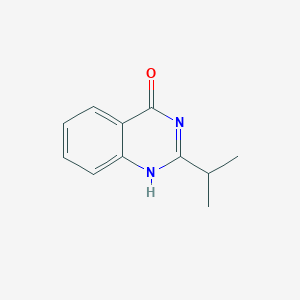
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone](/img/structure/B7773806.png)
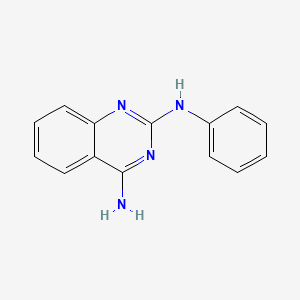
![1-{4-[(3,4,5-TRIHYDROXYOXAN-2-YL)AMINO]PHENYL}ETHAN-1-ONE](/img/structure/B7773812.png)
![2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate](/img/structure/B7773819.png)
![2-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B7773820.png)
![5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B7773828.png)
